Lipophilicity (XLogP3) Differentiation vs. Methoxyethyl and Unsubstituted Analogs
The target compound [1-(2-ethoxyethyl)cyclopropyl]methanamine displays a computed XLogP3 of 0.5, which is 0.4 log units higher than the methoxy analog [1-(2-methoxyethyl)cyclopropyl]methanamine (XLogP3 = 0.1) and 0.5 log units higher than the unsubstituted parent cyclopropanemethanamine (XLogP3 = 0.0) [1]. This incremental increase in lipophilicity, driven by the additional methylene unit in the ethoxy group, is within a range known to improve passive membrane permeability while maintaining aqueous solubility acceptable for oral bioavailability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | [1-(2-Methoxyethyl)cyclopropyl]methanamine (XLogP3 = 0.1); Cyclopropanemethanamine (XLogP3 = 0.0) |
| Quantified Difference | +0.4 log units vs. methoxy analog; +0.5 log units vs. unsubstituted parent |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2024.11.20 |
Why This Matters
A ΔXLogP3 of 0.4–0.5 can significantly alter compound partitioning in cellular assays and in vivo pharmacokinetics, making the target compound a preferred intermediate when modestly enhanced membrane penetration is desired without the excessive lipophilicity that accompanies larger alkyl substituents.
- [1] PubChem. Computed Properties (XLogP3-AA) for CID 66024200, CID 66024630, and CID 75646. National Center for Biotechnology Information. 2024. View Source
